molecular formula C26H35N3O4S B2866896 Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate CAS No. 309749-77-7

Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

Cat. No. B2866896
CAS RN: 309749-77-7
M. Wt: 485.64
InChI Key: SHBLUVIQJFZSGD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups including an ethyl group, a carbamoyl group, a quinazolinone group, and a sulfanylacetate group. These groups are attached to a cyclohexene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclohexene ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbamoyl group might undergo reactions with nucleophiles, and the double bond in the cyclohexene ring might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Applications

One area of research has focused on the synthesis and characterization of new quinazolines, which are structurally related to the compound , for potential antimicrobial applications. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007).

Cancer Research

In cancer research, the focus has been on synthesizing and characterizing quinazolinone-based derivatives as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases. These derivatives, including ones structurally similar to the compound , have shown potent cytotoxic activity against human cancer cell lines such as cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. The research suggests these compounds could serve as effective anti-cancer agents (Riadi et al., 2021).

Sulfenylation Reactions in Organic Synthesis

Further research has explored the reaction of aminothiazole-oximetosylates with thiols, leading to the formation of various sulfenylimines and oxazolinone derivatives. These studies contribute to the broader understanding of sulfenylation reactions in organic synthesis, providing insights into novel synthetic pathways that could potentially involve the compound or related structures (Rezessy et al., 1991; Rezessy et al., 1992).

Antibacterial Isothiazoloquinolones

Another line of investigation has reported the synthesis of new isothiazoloquinolones with potent broad-spectrum antibacterial properties. These compounds are synthesized through pathways that may involve intermediate structures similar to the compound . They have shown effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Hashimoto et al., 2007).

Antitumor and Monoamine Oxidase Inhibitory Activity

Research on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which share a core structure with the compound , revealed significant antitumor and monoamine oxidase inhibitory activity. This suggests potential applications in developing treatments for neurological disorders and cancer (Markosyan et al., 2015).

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-3-5-9-16-29-25(32)21-13-12-20(24(31)27-15-14-19-10-7-6-8-11-19)17-22(21)28-26(29)34-18-23(30)33-4-2/h10,12-13,17H,3-9,11,14-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLUVIQJFZSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

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